Thr101

NADPH oxidase NOX2 oxidative stress

Thr101 (CAS 727664-79-1) is a cell-permeable, selenium-to-sulfur substituted Ebselen derivative that eliminates glutathione peroxidase activity while delivering 6-fold greater NOX2/NOX1 selectivity (ratio=10 vs. 1.7) and exclusive PMI inhibition (IC50=2.9μM) without PMM2 activity. Ideal for NOX2-specific ROS studies and CDG-Ia pathway research. Compare with generic NOX inhibitors or pan-HDAC probes.

Molecular Formula C14H10FNOS
Molecular Weight 259.30 g/mol
Cat. No. B1682892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThr101
SynonymsThr101;  Thr-101;  Thr 101;  NOX Inhibitor VII;  NOX InhibitorVII;  NOX Inhibitor-VII;  NOX-Inhibitor-VII
Molecular FormulaC14H10FNOS
Molecular Weight259.30 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1N2C(=O)C3=C(S2)C=C(C=C3)F
InChIInChI=1S/C14H10FNOS/c1-9-4-2-3-5-12(9)16-14(17)11-7-6-10(15)8-13(11)18-16/h2-8H,1H3
InChIKeyBUIZTXXZBDUOCR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>38.9 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Thr101 (NOX Inhibitor VII): A Polypharmacological Benzisothiazolone Scaffold for Oxidative Stress and Glycosylation Research


Thr101 (CAS 727664-79-1), also designated as NOX Inhibitor VII, is a cell-permeable, selenium-to-sulfur substituted Ebselen derivative featuring a 6-fluoro-2-(o-tolyl)benzo[d]isothiazol-3(2H)-one scaffold [1]. This benzisothiazolone compound exhibits polypharmacology with quantitatively defined activities against two distinct target classes: NADPH oxidase 2 (NOX2) through interruption of p22phox-p47phox subunit assembly, and phosphomannose isomerase (PMI) through competitive inhibition of mannose-6-phosphate binding . The molecular formula is C14H10FNOS with a molecular weight of 259.30 g/mol, and the compound demonstrates solubility of 50 mg/mL in DMSO . The dual-target profile distinguishes Thr101 from single-mechanism analogs and enables divergent research applications in oxidative stress biology and congenital disorders of glycosylation.

Why Thr101 Cannot Be Substituted with Ebselen, ML089, or Pan-HDAC Inhibitors in NOX2-Selective or PMI-Specific Studies


Substituting Thr101 with its closest structural analog Ebselen, the structurally related PMI inhibitor ML089, or generic pan-HDAC inhibitors introduces confounding variables that compromise experimental interpretability. Thr101's selenium-to-sulfur substitution eliminates the glutathione peroxidase activity inherent to Ebselen, removing a major source of off-target antioxidant effects in cellular assays [1]. Furthermore, Thr101 exhibits a unique isoform selectivity fingerprint across NOX family members that differs markedly from Ebselen, with divergent EC50 ratios for NOX1, NOX2, NOX4, and NOX5 [2]. In the PMI context, Thr101 discriminates between PMI and the closely related PMM2 enzyme, whereas alternative PMI-targeting scaffolds such as ML089 lack explicit selectivity documentation against this functionally adjacent isomerase . The compound's HDAC inhibitory activity is well-characterized only for HDAC8 (IC50 = 0.6 μM), with insufficient isoform selectivity data for HDAC1-7 and HDAC9 to justify its use as a reliable tool compound in epigenetic studies [3].

Quantitative Differentiation of Thr101 from Ebselen, ML089, and Pan-HDAC Inhibitors: Head-to-Head and Cross-Study Comparisons


NOX2 Selectivity Enhancement: Thr101 Demonstrates 6-Fold Improvement in NOX2/NOX1 Selectivity Ratio Versus Ebselen

In whole-cell isoform activity assays, Thr101 exhibits a NOX2/NOX1 selectivity ratio of 10 (EC50 NOX1 = 3 μM; EC50 NOX2 = 0.3 μM), representing a 6-fold improvement over Ebselen's selectivity ratio of 1.7 (EC50 NOX1 = 0.15 μM; EC50 NOX2 = 0.5 μM) [1]. Additionally, Thr101 displays no significant inhibition of NOX4 and NOX5 at 8 μM, whereas Ebselen inhibits NOX5 with an EC50 of 0.7 μM [1]. The differential isoform selectivity profile enables cleaner attribution of NOX2-specific contributions in mixed cellular systems expressing multiple NOX isoforms.

NADPH oxidase NOX2 oxidative stress ROS inflammation

Elimination of Glutathione Peroxidase Activity: Thr101 Removes a Critical Off-Target Antioxidant Confounder Present in Ebselen

Ebselen is a well-characterized glutathione peroxidase (GPx) mimetic that catalyzes the reduction of hydrogen peroxide and organic hydroperoxides using glutathione as a cofactor, introducing a significant off-target antioxidant effect independent of NOX inhibition. The selenium-to-sulfur substitution in Thr101 completely abolishes this GPx activity [1]. In assay control experiments, Thr101 exhibits no detectable interference with H2O2 detection (EC50 = 8 μM, corresponding to no significant inhibition) or xanthine/xanthine oxidase superoxide production (no significant inhibition), confirming that observed reductions in ROS are attributable specifically to NOX inhibition rather than direct ROS scavenging [2].

glutathione peroxidase antioxidant off-target activity ROS assay interference

PMI Selectivity Over PMM2: Thr101 Discriminates Between Structurally Homologous Mannose-Processing Isomerases

In enzymatic inhibition assays, Thr101 inhibits phosphomannose isomerase (PMI) with an IC50 of 2.9 μM while demonstrating no detectable inhibition of phosphomannose mutase 2 (PMM2) . PMI and PMM2 compete for the same mannose-6-phosphate substrate, and their functional proximity within the glycosylation pathway makes enzyme-specific discrimination critical. This selectivity profile is documented in vendor datasheets but lacks publication in peer-reviewed literature; the absence of head-to-head selectivity data for alternative PMI inhibitors such as ML089 prevents direct cross-compound selectivity comparison.

phosphomannose isomerase PMM2 congenital disorder of glycosylation CDG-Ia mannose metabolism

HDAC8 Inhibition with Modest Potency: Thr101 Exhibits 2-Fold Improvement Over Ebselen but Lacks Isoform Selectivity Data for HDAC1-7/9

In a focused HDAC screening study, Thr101 inhibited HDAC8 with an IC50 of 0.6 μM, compared to Ebselen's HDAC8 IC50 of 1.2 μM, representing a 2-fold potency improvement [1]. Ebselen oxide, an oxidized Ebselen derivative, exhibited the highest HDAC8 potency with an IC50 of 0.2 μM [1]. The study did not report IC50 values for Thr101 against HDAC1, HDAC3, HDAC4, HDAC5, HDAC6, HDAC7, or HDAC9, and the dose-dependent inhibition claimed in vendor materials for these isoforms lacks peer-reviewed quantitative documentation [2]. Consequently, Thr101's utility as an HDAC tool compound is limited to HDAC8-specific applications, with insufficient selectivity data to support broader HDAC family studies.

HDAC HDAC8 histone deacetylase epigenetics ebselen

Inverse Cell-Free Versus Cell-Based Potency Relationship: Thr101's Unique Pharmacological Signature Distinguishes It from Ebselen

Thr101 and Ebselen exhibit an inverse potency relationship between cell-free and cell-based assay formats. In cell-free p22phox PRD-p47phox bis-SH3 binding assays, Thr101 is 13-fold less potent than Ebselen (IC50 = 4 μM vs. 0.3 μM) . Similarly, in cell-free NOX2 activity assays, Thr101 is 6.7-fold less potent (IC50 = 4 μM vs. 0.6 μM) . However, in whole-cell NOX2 activity assays, this relationship reverses: Thr101 achieves an EC50 of 0.3 μM, outperforming Ebselen's EC50 of 0.5 μM by 1.7-fold [1]. This cell-based potency inversion, coupled with the elimination of GPx activity, defines a pharmacological signature unique to Thr101 among Ebselen congeners.

cell permeability potency shift NOX2 cell-based assay cell-free assay

Optimal Research Applications for Thr101 Based on Quantitatively Validated Differentiation


Cell-Based Studies Requiring NOX2 Isoform Attribution Without NOX1/NOX5 Confounding

In whole-cell assays where distinguishing NOX2-specific contributions from NOX1 and NOX5 activity is essential, Thr101 provides a 6-fold improvement in NOX2/NOX1 selectivity (ratio = 10) over Ebselen (ratio = 1.7) and >10-fold reduced NOX5 inhibition . This enhanced selectivity enables cleaner attribution of ROS production to NOX2 in mixed cellular systems co-expressing multiple NOX isoforms, such as inflammatory cells and vascular tissues. Recommended working concentration range: 0.3-3 μM for NOX2-selective inhibition in cell-based assays.

Oxidative Stress Studies Requiring Separation of NOX Inhibition from Direct ROS Scavenging

For experiments where NOX-mediated ROS production must be distinguished from direct antioxidant effects, Thr101 eliminates the glutathione peroxidase mimetic activity present in Ebselen while maintaining equivalent potency in whole-cell NOX2 inhibition (EC50 = 0.3 μM) . The selenium-to-sulfur substitution removes the confounding variable of GPx-catalyzed peroxide reduction, enabling unambiguous interpretation of NOX-specific effects on oxidative stress pathways. This is particularly critical in glutathione-rich cellular environments where Ebselen's GPx activity can mask or attenuate true NOX inhibition phenotypes .

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) Research Requiring PMI-Specific Modulation Without PMM2 Interference

In CDG-Ia disease models where PMM2 deficiency is the primary genetic lesion, Thr101 enables selective PMI inhibition (IC50 = 2.9 μM) without detectable PMM2 inhibition . This selectivity is essential for studies aimed at redirecting mannose-6-phosphate flux toward PMM2-dependent pathways without simultaneously impairing PMM2 activity, which would confound therapeutic hypothesis testing. The compound's PMI-specific activity supports investigation of substrate competition dynamics between PMI and PMM2 in the glycosylation pathway. Recommended working concentration: 3-10 μM for PMI inhibition in enzymatic and cellular assays.

HDAC8-Focused Epigenetic Studies Where Ebselen's Polypharmacology Is Undesirable

For experiments specifically investigating HDAC8, Thr101 offers a 2-fold potency advantage over Ebselen (IC50 = 0.6 μM vs. 1.2 μM) while avoiding the NOX inhibition and GPx activity inherent to the parent compound . However, the absence of peer-reviewed selectivity data for HDAC1-7 and HDAC9 limits Thr101's utility to HDAC8-focused applications; researchers requiring pan-HDAC inhibition or isoform-selective tools for other HDAC family members should consider alternative tool compounds such as RBC-2008 (HDAC6-selective) or Ebselen oxide (HDAC8-selective, IC50 = 0.2 μM) . Recommended working concentration: 0.6-2 μM for HDAC8 inhibition in enzymatic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thr101

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.